molecular formula C10H12O B1329593 5-Methylindan-4-ol CAS No. 20294-31-9

5-Methylindan-4-ol

Cat. No.: B1329593
CAS No.: 20294-31-9
M. Wt: 148.2 g/mol
InChI Key: UGAKSUDKRHFNQW-UHFFFAOYSA-N
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Description

5-Methylindan-4-ol: is an organic compound with the molecular formula C10H12O . It is a derivative of indan, featuring a hydroxyl group (-OH) at the 4th position and a methyl group (-CH3) at the 5th position of the indan ring.

Scientific Research Applications

5-Methylindan-4-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with 5-Methylindan-4-ol are represented by the GHS07 symbol, which indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The specific hazard statements are H315, H302, H319, and H335 .

Mechanism of Action

Pharmacokinetics

and predicted pKa of 10.72 may influence its pharmacokinetic behavior.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Methylindan-4-ol. Its predicted pKa of 10.72 suggests that it may exist in different protonation states depending on the pH of the environment.

Biochemical Analysis

Biochemical Properties

5-Methylindan-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The hydroxyl group in this compound allows it to form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, it can interact with proteins involved in oxidative stress responses, potentially modulating their function.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the balance of reactive oxygen species (ROS), impacting cellular homeostasis and potentially leading to cell cycle arrest or necrosis in certain cell types.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The hydroxyl group allows it to form hydrogen bonds with amino acid residues in enzyme active sites, leading to either inhibition or activation of enzymatic activity . This compound can also influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes. These interactions can result in changes in cellular functions and responses to environmental stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate metabolic pathways without causing significant harm . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been noted, where a specific dosage range leads to a marked increase in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism. It interacts with cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of different metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions help in the localization and accumulation of the compound in particular cellular compartments. The distribution of this compound can affect its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses . The specific localization of this compound within these compartments is crucial for its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylindan-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedel-Crafts alkylation of indanone with methylating agents followed by reduction can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, selective oxidation, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 5-Methylindan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Methylindan-4-ol is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above .

Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-5-6-8-3-2-4-9(8)10(7)11/h5-6,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAKSUDKRHFNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC2)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174174
Record name 5-Methylindan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20294-31-9
Record name 2,3-Dihydro-5-methyl-1H-inden-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20294-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylindan-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020294319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylindan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylindan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-Hydroxy-indan-5-carbaldehyde (5 gm) in Methanol (80 ml), 10% wt/wt Palladium-charcoal (500 mg) was added. The hydrogenation was carried out for 8 hours at 55-60° C. in an autoclave at 240-250 psi using Hydrogen gas. The reaction mixture was filtered through hyflow bed and distilled under vacuum to give 4.0 gm of title compound as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

To a suspension of 4-Hydroxy-5-methyl-indan-1-one (8 gm) in Methanol (80 ml), added 10% w/w Pd—C. Hydrogenation was carried out for 5 hours at 55-60° C. in an autoclave at 200-250 psi using Hydrogen gas. The reaction mixture was filtered through hyflow bed and filtrate was distilled under vacuum to give a 6.0 gm of desired product as white solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
82.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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